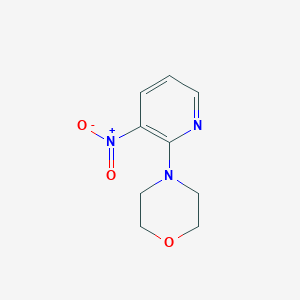

4-(3-Nitropyridin-2-yl)morpholine

Description

Properties

IUPAC Name |

4-(3-nitropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c13-12(14)8-2-1-3-10-9(8)11-4-6-15-7-5-11/h1-3H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMINJWUSSJFQBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383670 | |

| Record name | 4-(3-nitropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24255-27-4 | |

| Record name | 4-(3-nitropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Nitropyridin-2-yl)morpholine. The information is curated for professionals in research and drug development, with a focus on delivering precise, actionable data.

Core Chemical Properties

This compound is a heterocyclic compound featuring a morpholine ring attached to a 3-nitropyridine scaffold. This substitution pattern, particularly the presence of the electron-withdrawing nitro group, significantly influences the chemical reactivity and potential biological activity of the molecule.

Quantitative Data Summary

| Property | Value | Source |

| Molecular Formula | C₉H₁₁N₃O₃ | N/A |

| Molecular Weight | 209.20 g/mol | N/A |

| CAS Number | 24255-27-4 | N/A |

| Appearance | Yellow to light brown solid | N/A |

| Melting Point | 65.5-74.5 °C | [1] |

| Purity | Typically ≥98% | N/A |

Synthesis and Reactivity

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAᵣ) reaction.[2] This well-established method takes advantage of the electron-deficient nature of the pyridine ring, which is further activated by the presence of the nitro group at the 3-position.

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a plausible method based on the established reactivity of 2-halo-3-nitropyridines with amine nucleophiles.

Materials:

-

2-Chloro-3-nitropyridine

-

Morpholine

-

A suitable organic solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

-

A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in the chosen organic solvent.

-

Add an equimolar amount or a slight excess of morpholine to the solution.

-

Add an appropriate amount of the base to scavenge the HCl generated during the reaction.

-

The reaction mixture is then typically heated under reflux for a period of time, which can range from a few hours to overnight, depending on the reactivity of the starting materials and the solvent used.

-

Reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is then subjected to a standard aqueous workup, which may involve partitioning between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

Caption: Synthetic workflow for this compound.

Reactivity Profile

The chemical behavior of this compound is largely dictated by the interplay between the electron-donating morpholine ring and the electron-withdrawing nitropyridine system. The nitro group can be a handle for further chemical transformations, such as reduction to an amino group, which would open up avenues for the synthesis of a diverse library of derivatives. The pyridine nitrogen can also be quaternized or oxidized.

Spectral Characterization (Predicted)

Expected ¹H NMR Spectral Data

-

Pyridine Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), showing characteristic coupling patterns for a 2,3-disubstituted pyridine. The proton ortho to the nitro group is expected to be the most downfield.

-

Morpholine Protons: Two multiplets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the oxygen of the morpholine ring.

Expected ¹³C NMR Spectral Data

-

Pyridine Carbons: Five signals in the aromatic region, with the carbon bearing the nitro group being significantly deshielded.

-

Morpholine Carbons: Two signals in the aliphatic region, corresponding to the -CH₂-N and -CH₂-O carbons.

Expected IR Spectral Data

-

N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

C-N Stretching: Bands associated with the aryl-nitrogen and alkyl-nitrogen bonds.

-

C-O-C Stretching: A strong band characteristic of the ether linkage in the morpholine ring, typically in the 1100-1120 cm⁻¹ region.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Signals below 3000 cm⁻¹.

Expected Mass Spectrometry Data

-

Molecular Ion Peak (M⁺): A prominent peak at m/z = 209.

-

Fragmentation Pattern: Expect to see fragmentation corresponding to the loss of the nitro group (NO₂), as well as cleavage of the morpholine ring.

Potential Biological Activity and Signaling Pathways

Specific biological studies on this compound have not been identified in the reviewed literature. However, the morpholine scaffold is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of biologically active compounds.[3] Derivatives of morpholine have demonstrated a variety of therapeutic effects, including anticancer, anti-inflammatory, and neuroprotective activities.

The 3-nitropyridine moiety is also a key structural element in various bioactive molecules. The combination of these two pharmacophores in this compound suggests a potential for biological activity. For instance, many kinase inhibitors feature a morpholine group, and the pyridine ring can act as a hinge-binding motif.

Given the structural alerts, it is plausible that this compound could be investigated for its potential as a kinase inhibitor or as a modulator of other cellular signaling pathways. Further research, including in vitro and in vivo screening, would be necessary to elucidate any specific biological effects and mechanisms of action.

Caption: Logical workflow for biological investigation.

Safety Information

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is imperative to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a readily accessible compound with interesting chemical features that make it a valuable building block for further synthetic elaborations. While its specific biological profile remains to be explored, its structural components suggest a potential for interaction with biological targets. This guide provides a foundational understanding of its properties and synthesis to aid researchers in their future investigations of this and related molecules.

References

Structure Elucidation of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Overview

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the heterocyclic compound 4-(3-Nitropyridin-2-yl)morpholine. Due to the limited availability of detailed experimental data in peer-reviewed literature, this document outlines the most probable synthetic route and the analytical techniques essential for its full characterization. The synthesis is predicated on established principles of nucleophilic aromatic substitution. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, providing a foundational framework for the synthesis and analysis of this and structurally related compounds.

Introduction

This compound is a substituted nitropyridine derivative incorporating a morpholine moiety. Such compounds are of significant interest in medicinal chemistry due to the diverse pharmacological activities associated with both the nitropyridine and morpholine scaffolds. The electron-withdrawing nature of the nitro group on the pyridine ring makes the 2-position susceptible to nucleophilic attack, a key step in its synthesis. A thorough understanding of its structure is paramount for elucidating its chemical properties and potential biological activity.

Proposed Synthesis

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable 2-halopyridine with morpholine.

Synthetic Pathway

The proposed reaction involves the displacement of a halide from 2-chloro-3-nitropyridine by the secondary amine of morpholine. The nitro group at the 3-position activates the pyridine ring towards nucleophilic attack at the 2-position.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Hypothetical)

Materials:

-

2-chloro-3-nitropyridine

-

Morpholine

-

Potassium carbonate (or another suitable base)

-

Dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Structural Elucidation Data (Anticipated)

The following tables summarize the expected quantitative data from various analytical techniques required for the complete structure elucidation of this compound.

Physical and Chemical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C9H11N3O3 |

| Molecular Weight | 209.20 g/mol |

| Appearance | Yellow solid |

| Melting Point | Not available |

| CAS Number | 24255-27-4 |

Spectroscopic Data (Anticipated)

Table 1: Anticipated 1H NMR Data (400 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.4 | dd | 1H | Pyridine H-6 |

| ~8.2 | dd | 1H | Pyridine H-4 |

| ~7.1 | t | 1H | Pyridine H-5 |

| ~3.8 | t | 4H | Morpholine -CH2-O- |

| ~3.4 | t | 4H | Morpholine -CH2-N- |

Table 2: Anticipated 13C NMR Data (100 MHz, CDCl3)

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | Pyridine C-2 |

| ~152 | Pyridine C-6 |

| ~135 | Pyridine C-4 |

| ~130 | Pyridine C-3 (NO2-bearing) |

| ~120 | Pyridine C-5 |

| ~66 | Morpholine -CH2-O- |

| ~50 | Morpholine -CH2-N- |

Table 3: Anticipated Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| ~210.08 | [M+H]+ |

| ~232.06 | [M+Na]+ |

Table 4: Anticipated Infrared (IR) Spectroscopy Data

| Wavenumber (cm-1) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1580, 1450 | C=C and C=N stretching (pyridine) |

| ~1520, 1350 | Asymmetric & Symmetric NO2 stretch |

| ~1250-1050 | C-O-C stretch (morpholine) |

| ~1115 | C-N stretch (morpholine) |

Experimental Workflows

The logical flow for the synthesis and characterization of this compound is depicted below.

Caption: Workflow for synthesis and structural analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route via nucleophilic aromatic substitution and comprehensive spectroscopic analysis. While specific experimental data is not currently available in the public domain, the protocols and anticipated data presented in this guide provide a robust framework for any researcher or scientist looking to synthesize and characterize this compound. The successful elucidation of its structure is the first critical step towards exploring its potential applications in drug discovery and materials science.

An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine (CAS: 24255-27-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Nitropyridin-2-yl)morpholine, a key heterocyclic building block in medicinal chemistry. The document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its significant role as a crucial intermediate in the development of various pharmacologically active agents, particularly kinase inhibitors. While direct biological activity of the title compound is not extensively reported, its utility in the synthesis of potent inhibitors of signaling pathways, such as PI3K/mTOR, is highlighted. This guide is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, with the CAS number 24255-27-4, is a substituted nitropyridine derivative that has garnered attention in the field of medicinal chemistry. Its structure, featuring a morpholine ring attached to a nitropyridine scaffold, makes it a valuable intermediate for the synthesis of more complex molecules with diverse biological activities. The electron-withdrawing nature of the nitro group on the pyridine ring activates the molecule for further chemical modifications, making it a versatile precursor in multi-step synthetic routes.

The morpholine moiety is a privileged structure in drug discovery, known to improve the physicochemical properties of compounds, such as solubility and metabolic stability. Its incorporation into drug candidates can lead to enhanced pharmacokinetic profiles. This guide aims to consolidate the available technical information on this compound to facilitate its use in research and drug development.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in Table 1. This information has been compiled from various chemical supplier databases and publicly available resources.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24255-27-4 | N/A |

| Molecular Formula | C₉H₁₁N₃O₃ | N/A |

| Molecular Weight | 209.20 g/mol | [1] |

| Appearance | Yellow crystals or powder | [2] |

| Melting Point | 65.5 - 74.5 °C | [2] |

| Purity | ≥96.0% (GC) | [2] |

| Storage Temperature | Room Temperature | N/A |

Synthesis

The primary synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) reaction of 2-chloro-3-nitropyridine with morpholine. This reaction is a common and efficient method for the preparation of 2-aminopyridine derivatives.

Experimental Protocol: Synthesis of this compound

This protocol is based on the general methodology described in the patent literature for the synthesis of related compounds.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

2-Chloro-3-nitropyridine

-

Morpholine

-

Organic solvent (e.g., Ethanol, Acetonitrile, or Dimethylformamide)

-

Base (e.g., Triethylamine, Potassium carbonate)

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

-

Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-3-nitropyridine (1 equivalent) in a suitable organic solvent.

-

Addition of Reagents: To the stirred solution, add morpholine (1.1-1.5 equivalents) and a base (1.5-2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the salt of the base) has formed, remove it by filtration. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) or by recrystallization from a suitable solvent to afford this compound as a solid.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Role in Drug Discovery and Development

While this compound itself has not been extensively studied for its biological activity, it serves as a critical building block in the synthesis of a variety of pharmacologically active compounds. Its primary utility lies in its role as a precursor to more complex molecules targeting key signaling pathways implicated in diseases such as cancer.

Intermediate in the Synthesis of PI3K/mTOR Inhibitors

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a common feature in many human cancers, making it a prime target for drug development.

This compound is a key intermediate in the synthesis of several potent and selective PI3K and mTOR inhibitors. The general synthetic strategy often involves the reduction of the nitro group to an amine, followed by further elaboration of the pyridine or a coupled ring system.

Logical Relationship Diagram:

Caption: Role as an intermediate in kinase inhibitor synthesis.

Potential Signaling Pathway Involvement

The pharmacological effects of compounds derived from this compound are primarily attributed to their inhibition of the PI3K/mTOR signaling pathway. This pathway is a complex network of protein interactions that plays a central role in cellular function.

PI3K/mTOR Signaling Pathway Diagram:

References

An In-depth Technical Guide to the Synthesis of 4-(3-Nitropyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the heterocyclic building block, 4-(3-nitropyridin-2-yl)morpholine. This compound serves as a valuable intermediate in the development of various pharmacologically active molecules. This document details the primary synthetic route, a detailed experimental protocol, and relevant chemical data.

Introduction

This compound is a key synthetic intermediate used in the preparation of more complex molecules with potential therapeutic applications. Its structure, incorporating both a nitropyridine and a morpholine moiety, makes it a versatile scaffold for further chemical modifications. Notably, it is a precursor in the synthesis of compounds targeting GPR40 receptors, LSD1, and Syk inhibitors, which are relevant in various disease pathways. The synthesis of this intermediate is therefore a critical first step in the discovery and development of novel drug candidates.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This reaction involves the displacement of a halide, typically chloride, from an electron-deficient aromatic ring by a nucleophile. In this case, the electron-withdrawing nitro group on the pyridine ring facilitates the attack by the secondary amine, morpholine.

The reaction proceeds by the addition of morpholine to the carbon bearing the chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is then restored by the elimination of the chloride ion, yielding the final product.

Reaction Scheme:

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions.

Materials:

-

2-Chloro-3-nitropyridine

-

Morpholine

-

Potassium Carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a stirred solution of 2-chloro-3-nitropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 eq).

-

Addition of Nucleophile: To this suspension, add morpholine (1.2 eq) dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₁₁N₃O₃ | N/A |

| Molecular Weight | 209.20 g/mol | N/A |

| Purity | ≥98% | Commercial Supplier Data |

| Physical Form | Solid | Commercial Supplier Data |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | Commercial Supplier Data |

Note: The reaction yield is dependent on the specific reaction conditions and purification efficiency and is typically reported in the range of 70-95% for similar SNAr reactions.

Visualizations

Synthesis Reaction Pathway

The following diagram illustrates the nucleophilic aromatic substitution reaction for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of this compound.

Caption: Step-by-step experimental workflow for the synthesis.

Unraveling the Mechanism of Action of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a thorough review of publicly accessible scientific literature and chemical databases reveals no specific studies detailing the mechanism of action for the compound 4-(3-Nitropyridin-2-yl)morpholine. Consequently, the following guide is a theoretical exploration based on the known biological activities of its core chemical moieties: the morpholine ring and the 3-nitropyridine scaffold. This document aims to provide a potential framework for future research into this specific molecule.

Introduction: The Chemical Landscape of this compound

This compound is a heterocyclic compound featuring a morpholine ring attached to the 2-position of a 3-nitropyridine core. The morpholine moiety is a common feature in many approved drugs, often incorporated to enhance pharmacokinetic properties such as solubility and metabolic stability.[1][2] The nitropyridine structure is also of significant interest in medicinal chemistry, with various derivatives exhibiting a range of biological activities.[3][4] The combination of these two scaffolds in a single molecule suggests the potential for unique pharmacological effects.

Hypothetical Mechanisms of Action

Based on the activities of structurally related compounds, several potential mechanisms of action for this compound can be postulated. These hypotheses provide a foundation for initial experimental investigations.

As a Microtubule-Targeting Agent

A prominent potential mechanism of action for nitropyridine-containing compounds is the disruption of microtubule dynamics. Certain 3-nitropyridine analogues have been identified as novel microtubule-targeting agents with potent anti-cancer effects.[5] These compounds have been shown to induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine site on tubulin.[5]

Proposed Signaling Pathway:

Caption: Hypothetical pathway of microtubule disruption.

Inhibition of Kinase Signaling Pathways

The morpholine ring is a key component of several kinase inhibitors. For instance, derivatives of morpholine have been shown to inhibit the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1] It is plausible that this compound could act as an inhibitor of one or more kinases involved in cell proliferation and survival.

Proposed Experimental Workflow:

Caption: Workflow for identifying kinase inhibition.

Proposed Experimental Protocols

Given the lack of specific data, detailed experimental protocols cannot be provided. However, a general approach to elucidating the mechanism of action would involve the following standard methodologies:

3.1. Cell Viability and Proliferation Assays:

-

Protocol: Treat a panel of cancer cell lines with increasing concentrations of this compound for 24, 48, and 72 hours. Assess cell viability using assays such as MTT, MTS, or CellTiter-Glo.

-

Objective: To determine the cytotoxic and anti-proliferative effects of the compound and to calculate IC50 values.

3.2. Cell Cycle Analysis:

-

Protocol: Treat cells with the compound at its IC50 concentration for various time points. Stain the cells with a DNA-intercalating dye (e.g., propidium iodide) and analyze the cell cycle distribution by flow cytometry.

-

Objective: To determine if the compound induces arrest at a specific phase of the cell cycle.

3.3. Apoptosis Assays:

-

Protocol: Treat cells with the compound and assess for markers of apoptosis, such as Annexin V/PI staining by flow cytometry, caspase activation assays, and Western blotting for PARP cleavage.

-

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

3.4. Target Identification:

-

Protocol: Employ techniques such as affinity chromatography, chemical proteomics, or computational docking studies to identify the direct molecular target(s) of the compound.

-

Objective: To pinpoint the protein(s) with which the compound directly interacts to exert its biological effects.

Quantitative Data Summary

As no experimental data for this compound is available, a table of quantitative data cannot be compiled. Future research should aim to populate the following table with experimentally derived values.

| Parameter | Cell Line | Value | Reference |

| IC50 (µM) | e.g., HeLa | TBD | TBD |

| IC50 (µM) | e.g., A549 | TBD | TBD |

| Ki (nM) | e.g., Tubulin | TBD | TBD |

| % Cell Cycle Arrest (G2/M) | e.g., HeLa | TBD | TBD |

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, its chemical structure suggests plausible and testable hypotheses. The presence of the 3-nitropyridine moiety points towards a potential role as a microtubule-targeting agent, while the morpholine ring is characteristic of many kinase inhibitors.

Future research should focus on a systematic evaluation of the compound's biological activity, starting with broad cellular screening to identify sensitive cancer types. Subsequent mechanistic studies should then investigate the most promising hypotheses, including effects on the cell cycle, apoptosis, and specific signaling pathways. The identification of its direct molecular target will be a critical step in understanding its mechanism of action and for any further development as a potential therapeutic agent. The experimental workflows and assays outlined in this guide provide a strategic roadmap for initiating such an investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Biological Potential of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the biological activity of the synthetic compound 4-(3-Nitropyridin-2-yl)morpholine. Extensive searches of scientific literature and patent databases did not yield specific data on the biological activity, mechanism of action, or quantitative metrics such as IC50 or EC50 values for this particular molecule. However, based on the well-documented activities of its core chemical moieties—the morpholine and 3-nitropyridine rings—this compound emerges as a molecule of interest for targeted screening, particularly in oncology. This document provides a contextual analysis of the potential biological activities of this compound, derived from research on structurally related compounds, and outlines a hypothetical experimental workflow for its initial biological characterization.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the physicochemical and pharmacokinetic properties of drug candidates. [1][2]Its incorporation is a common strategy in the development of therapeutics with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. [3][4]Similarly, the nitropyridine moiety is a key pharmacophore in various bioactive molecules and can be a precursor for the synthesis of compounds with diverse therapeutic applications, including antitumor and antiviral activities. The combination of these two moieties in this compound suggests a potential for novel biological activity.

Potential Biological Activity: An Evidence-Based Postulation

While direct evidence is currently unavailable for this compound, the activities of related compounds provide a strong rationale for its investigation as a potential therapeutic agent.

Potential as a PI3K/Akt/mTOR Pathway Inhibitor

A significant number of morpholine-containing compounds have been identified as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The morpholine group in these inhibitors often occupies a key pocket in the ATP-binding site of the PI3K enzyme. Given this precedent, it is plausible that this compound could exhibit inhibitory activity against PI3K or other related kinases.

General Anticancer Potential

Derivatives of both morpholine and nitropyridine have independently demonstrated cytotoxic effects against various cancer cell lines. For instance, certain 2-morpholino-4-anilinoquinoline derivatives have shown potent anticancer activity against HepG2 liver cancer cells. The mechanism of action for such compounds can vary, from the inhibition of key signaling pathways to the induction of apoptosis.

Hypothetical Experimental Workflow for Biological Characterization

To elucidate the biological activity of this compound, a systematic screening approach is necessary. The following workflow outlines a potential strategy for its initial characterization.

Detailed Methodologies for Key Experiments

As no specific experimental data for this compound is available, the following are generalized protocols for the initial assessment of a novel compound's anticancer activity.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Western Blot Analysis for Pathway Interrogation

-

Cell Lysis: Cells treated with this compound at various concentrations and for different time points are harvested and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for key proteins in the pathway of interest (e.g., Akt, phospho-Akt, mTOR, phospho-mTOR).

-

Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The band intensities are quantified to determine the effect of the compound on the phosphorylation status and expression levels of the target proteins.

Conclusion and Future Directions

While this compound remains an uncharacterized compound in the public domain, its chemical structure suggests a strong potential for biological activity, particularly in the realm of anticancer research. The presence of the morpholine and 3-nitropyridine scaffolds provides a compelling rationale for its investigation as a potential kinase inhibitor, with a particular focus on the PI3K/Akt/mTOR pathway. The proposed experimental workflow offers a roadmap for the systematic evaluation of this compound, which could lead to the discovery of a novel therapeutic agent. Further research, beginning with the foundational screening assays outlined, is essential to unlock the true biological potential of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 4-(3-Nitropyridin-2-yl)morpholine and its Potential as a PI3K Inhibitor

Disclaimer: As of the latest literature review, there is a notable absence of specific scientific publications detailing the synthesis, biological evaluation, and mechanistic studies of 4-(3-Nitropyridin-2-yl)morpholine. This guide, therefore, provides a comprehensive overview based on closely related compounds and general principles in medicinal chemistry. The information presented herein is intended for research and development professionals and should be considered as a theoretical framework for the potential properties and applications of the target compound.

Introduction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical properties and biological activity. Its presence is particularly prominent in the development of kinase inhibitors, including those targeting the Phosphoinositide 3-kinase (PI3K) pathway. The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made it a prime target for the development of novel anticancer therapeutics. This technical guide will explore the synthetic accessibility and potential biological significance of this compound, a compound that combines the key morpholine feature with a nitropyridine core, a known bioisostere for other aromatic systems in drug design.

Plausible Synthesis of this compound

The synthesis of this compound can be plausibly achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group at the 3-position of the pyridine ring activates the adjacent carbon at the 2-position for nucleophilic attack by morpholine. The likely precursor for this synthesis would be 2-chloro-3-nitropyridine.

Proposed Synthetic Scheme

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a general experimental protocol for the synthesis of this compound based on similar reported procedures for the SNAr reaction of halopyridines with amines.

Materials:

-

2-Chloro-3-nitropyridine

-

Morpholine

-

Potassium carbonate (K2CO3) or other suitable base

-

Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of 2-chloro-3-nitropyridine (1.0 eq) in DMF, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Potential Biological Activity: PI3K Inhibition

The structural similarity of this compound to known morpholine-containing PI3K inhibitors suggests that it may also target this important signaling pathway. The morpholine oxygen is known to form a key hydrogen bond in the hinge region of the PI3K active site.

Quantitative Data for Representative Morpholine-Containing PI3K Inhibitors

To provide a context for the potential potency of this compound, the following table summarizes the IC50 values of several well-characterized morpholine-containing PI3K inhibitors.

| Compound Name | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) | Reference |

| ZSTK474 | 5.0 | 170 | 3.9 | 20.8 | [1] |

| Pictilisib (GDC-0941) | 3 | 33 | 3 | 17 | [2] |

| Omipalisib (GSK2126458) | 0.019 | 0.13 | 0.024 | 0.06 | [2] |

| Buparlisib (BKM120) | 52 | 166 | 116 | 262 | [2] |

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cellular processes.[3][4] Upon activation by growth factors binding to receptor tyrosine kinases (RTKs), PI3K is recruited to the plasma membrane where it phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).[5][6] PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B). Activated Akt then phosphorylates a multitude of downstream targets, including the mTOR complex 1 (mTORC1), which in turn promotes protein synthesis and cell growth.[7] This pathway is negatively regulated by the tumor suppressor PTEN, which dephosphorylates PIP3.[3]

Caption: The PI3K/Akt/mTOR signaling pathway.

Conclusion

While specific experimental data for this compound is not currently available in the scientific literature, this technical guide provides a strong theoretical foundation for its synthesis and potential biological activity. Based on the well-established role of the morpholine moiety in PI3K inhibitors, it is plausible that this compound could exhibit inhibitory activity against this critical cancer-related signaling pathway. The proposed synthetic route via nucleophilic aromatic substitution offers a straightforward method for its preparation, enabling further investigation into its biological properties. Researchers in the field of drug development are encouraged to explore the potential of this and related compounds as novel therapeutic agents.

References

- 1. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Video: PI3K/mTOR/AKT Signaling Pathway [jove.com]

- 7. PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D [proteopedia.org]

Spectroscopic and Synthetic Profile of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 4-(3-Nitropyridin-2-yl)morpholine, a molecule of interest for researchers and professionals in the fields of medicinal chemistry and drug development. This guide presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), alongside a detailed experimental protocol for its synthesis.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is anticipated to show distinct signals for the protons on the pyridine ring and the morpholine ring. The protons on the pyridine ring, being in an electron-deficient aromatic system further influenced by the nitro group, are expected to appear in the downfield region (typically δ 7.0-9.0 ppm). The protons of the morpholine ring will be observed in the upfield region, likely as two multiplets corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule. The carbons of the pyridine ring will resonate at lower field (downfield) compared to the sp³ hybridized carbons of the morpholine ring. The presence of the nitro group and the morpholine substituent will influence the chemical shifts of the pyridinyl carbons.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~8.5-8.7 (dd) | H-4 (Pyridine) |

| ~7.4-7.6 (dd) | H-5 (Pyridine) |

| ~8.2-8.4 (dd) | H-6 (Pyridine) |

| ~3.8-4.0 (m) | -CH₂- (Morpholine, adjacent to O) |

| ~3.4-3.6 (m) | -CH₂- (Morpholine, adjacent to N) |

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| IR Absorption Data (Predicted) | | :--- | :--- | | Frequency (cm⁻¹) | Assignment | | ~3100-3000 | C-H stretch (Aromatic) | | ~2950-2850 | C-H stretch (Aliphatic) | | ~1590-1570, ~1480-1450 | C=C and C=N stretching (Pyridine ring) | | ~1530-1500, ~1350-1330 | N-O stretching (Asymmetric and Symmetric, Nitro group) | | ~1250-1200 | C-N stretching | | ~1120-1080 | C-O-C stretching (Ether in morpholine) |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| Mass Spectrometry Data |

| Molecular Formula: C₉H₁₁N₃O₃ |

| Molecular Weight: 209.20 g/mol [1] |

| Expected [M+H]⁺: 210.0822 |

Note: While commercial suppliers indicate the availability of LC-MS data, the actual spectra are not publicly accessible.[1]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic aromatic substitution reaction. The following protocol is based on a procedure reported by a chemical supplier.

Reaction: 2-Chloro-3-nitropyridine reacts with morpholine in the presence of a base to yield this compound.

Materials:

-

2-Chloro-3-nitropyridine

-

Morpholine

-

Triethylamine (TEA)

-

1,4-Dioxane

Procedure:

-

In a round-bottom flask, dissolve 2-chloro-3-nitropyridine (1.0 equivalent) in 1,4-dioxane at room temperature.

-

To this solution, add triethylamine (3.0 equivalents) followed by morpholine (1.1 equivalents).

-

The reaction mixture is then heated to reflux for 1 hour.

-

The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to afford the pure this compound.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for the synthesis and spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility and Stability of 4-(3-Nitropyridin-2-yl)morpholine

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the methodologies for determining the solubility and stability of the heterocyclic compound 4-(3-Nitropyridin-2-yl)morpholine. Due to the limited availability of public data on this specific molecule, this document outlines detailed experimental protocols based on established scientific principles and regulatory guidelines. It is designed to assist researchers and drug development professionals in characterizing this compound for potential pharmaceutical applications. The guide includes structured tables for data presentation and a workflow diagram to illustrate the experimental process.

Introduction

This compound is a solid organic compound with the molecular formula C9H11N3O3 and a molecular weight of 209.20 g/mol .[1] Its structure, featuring a nitro-substituted pyridine ring linked to a morpholine moiety, suggests potential applications in medicinal chemistry. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a drug candidate. This guide provides a framework for the systematic evaluation of these critical attributes.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following section details a proposed protocol for the comprehensive solubility assessment of this compound in various relevant solvents.

Proposed Experimental Protocol for Solubility Determination

This protocol is adapted from general methods for determining the solubility of organic compounds.

Objective: To quantitatively determine the solubility of this compound in a range of pharmaceutically relevant solvents at ambient temperature.

Materials:

-

This compound (purity ≥98%)

-

Solvents: Purified Water, 0.1 N HCl, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG 400)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (0.45 µm)

Procedure:

-

Prepare saturated solutions by adding an excess amount of this compound to each solvent in separate sealed vials.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials for the presence of undissolved solid.

-

Centrifuge the samples to sediment the excess solid.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.

-

Calculate the solubility in mg/mL or µg/mL for each solvent.

Data Presentation: Solubility

The following table should be used to summarize the quantitative solubility data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Analytical Method |

| Purified Water | 25 | HPLC-UV | |

| 0.1 N HCl | 25 | HPLC-UV | |

| PBS (pH 7.4) | 25 | HPLC-UV | |

| Ethanol | 25 | HPLC-UV | |

| Methanol | 25 | HPLC-UV | |

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | |

| PEG 400 | 25 | HPLC-UV |

Stability Assessment

Stability testing is crucial to determine the shelf-life of a drug substance and to identify its degradation products. The following protocols are based on the International Council for Harmonisation (ICH) guidelines.

Proposed Experimental Protocols for Stability Studies

Objective: To evaluate the stability of this compound under various stress conditions, including pH, temperature, and light.

A. Hydrolytic Stability (pH Stress):

-

Prepare solutions of this compound in acidic (0.1 N HCl), neutral (purified water), and basic (0.1 N NaOH) conditions.

-

Incubate the solutions at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 7 days).

-

Withdraw samples at specified time points (e.g., 0, 1, 3, 7 days).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.

B. Thermal Stability (Heat Stress):

-

Store solid this compound in a controlled temperature oven (e.g., 60 °C) for a defined period (e.g., up to 4 weeks).

-

Withdraw samples at specified time points (e.g., 0, 1, 2, 4 weeks).

-

Prepare solutions of the stored solid and analyze by a stability-indicating HPLC method.

C. Photostability:

-

Expose solid this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A control sample should be protected from light.

-

After exposure, prepare solutions of both the exposed and control samples and analyze by a stability-indicating HPLC method.

Data Presentation: Stability

The results of the forced degradation studies should be summarized in the following table.

| Stress Condition | Duration | Temperature (°C) | % Degradation | Major Degradants (if any) |

| 0.1 N HCl | 7 days | 60 | ||

| Purified Water | 7 days | 60 | ||

| 0.1 N NaOH | 7 days | 60 | ||

| Solid State (Heat) | 4 weeks | 60 | ||

| Photostability (Solid) | As per ICH Q1B | Ambient |

Analytical Method Development

A robust analytical method is essential for the accurate quantification of this compound and its potential degradation products.

Proposed HPLC Method

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV-Vis at a suitable wavelength (to be determined by UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental work for assessing the solubility and stability of this compound.

Caption: Experimental workflow for solubility and stability assessment.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. Adherence to these proposed protocols will yield the critical data necessary for its further development as a potential pharmaceutical agent. The provided templates for data presentation and the workflow diagram are intended to facilitate a structured and efficient investigation.

References

Unveiling the Therapeutic Potential of 4-(3-Nitropyridin-2-yl)morpholine: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(3-Nitropyridin-2-yl)morpholine is a heterocyclic compound incorporating two key pharmacophores: a nitropyridine ring and a morpholine moiety. While direct pharmacological data for this specific molecule is not extensively available in public literature, its structural components are present in numerous biologically active agents. This technical guide synthesizes the known therapeutic activities of nitropyridine and morpholine derivatives to postulate potential therapeutic targets for this compound. Furthermore, it provides a comprehensive roadmap with detailed experimental protocols for the identification and validation of these putative targets, aiming to accelerate the research and development of this promising compound.

Introduction: The Chemical Scaffolds of Opportunity

This compound is a small molecule available as a research chemical.[1] Its structure is characterized by a pyridine ring substituted with a nitro group and a morpholine ring. Both of these structural motifs are considered "privileged structures" in medicinal chemistry, known for their frequent appearance in successful drug candidates and their ability to confer favorable pharmacological and pharmacokinetic properties.[2][3]

-

The Morpholine Moiety: This saturated heterocycle is a versatile scaffold found in a wide array of approved drugs.[2] Its presence can enhance drug-like properties such as solubility, metabolic stability, and bioavailability.[2][4] Morpholine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][5]

-

The Nitropyridine Moiety: Nitropyridine derivatives are recognized as important intermediates in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The nitro group, being strongly electron-withdrawing, significantly influences the electronic properties of the pyridine ring, making it a key feature for molecular interactions.[6] Several nitropyridine compounds have been investigated for their potential as anticancer agents and inhibitors of various enzymes.[8][9]

Given the established bioactivity of its constituent parts, this compound presents a compelling case for investigation as a novel therapeutic agent. This guide will explore its potential by dissecting the known targets of related compounds.

Potential Therapeutic Targets

Based on the extensive literature on morpholine and nitropyridine derivatives, we can hypothesize several potential therapeutic targets for this compound. These are summarized in the table below.

Table 1: Postulated Therapeutic Targets and Rationale

| Target Class | Specific Examples | Rationale based on Structural Moieties | Potential Therapeutic Area |

| Kinases | PI3K/Akt/mTOR pathway components, Leucine-rich repeat kinase 2 (LRRK2) | The morpholine ring is a key pharmacophore in many kinase inhibitors, including those targeting the PI3K/mTOR pathway.[4][10][11] Aryl-morpholines are known to interact with the PI3K kinase family.[4][12] | Oncology, Neurodegenerative Diseases |

| Cytoskeletal Proteins | Tubulin | 3-Nitropyridine analogues have been identified as potent microtubule-targeting agents that bind to the colchicine site of tubulin, inducing G2/M cell cycle arrest.[8] | Oncology |

| Enzymes in Redox Homeostasis | Thioredoxin Reductase 1 (TrxR1) | Nitropyridine derivatives have been shown to inhibit cytosolic TrxR1, which is a key enzyme in maintaining cellular redox balance and is often upregulated in cancer cells.[9] | Oncology |

| Ion Exchangers | Na+/H+ Exchanger | Certain nitropyridines have demonstrated inhibitory activity against the human platelet Na+/H+ exchanger.[9] | Cardiovascular Diseases |

| Receptors (CNS) | Cannabinoid Receptors, Dopamine Receptors | The morpholine moiety is prevalent in CNS-active compounds, where it can improve blood-brain barrier permeability.[4] Morpholine-azaindoles have shown interaction with cannabinoid receptors.[12] | Neurology, Psychiatry |

| Secretases | γ-secretase, δ-secretase (Asparagine Endopeptidase) | Morpholine-containing compounds have been investigated for their ability to reduce amyloid-β peptides by inhibiting secretases involved in Alzheimer's disease pathology.[4][12] | Neurodegenerative Diseases |

Experimental Protocols for Target Identification and Validation

A systematic approach is required to identify and validate the therapeutic targets of this compound. The following section outlines key experimental methodologies.

Initial Phenotypic Screening

The first step is to assess the broad biological activity of the compound across various cell lines.

Protocol: Cell Viability and Cytotoxicity Assays

-

Cell Culture: Culture a panel of human cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer, PC-3 prostate cancer) and a non-cancerous control cell line (e.g., HEK293) in appropriate media and conditions.

-

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

-

Viability Assessment:

-

MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a suitable solvent.

-

Resazurin (alamarBlue) Assay: Add resazurin solution and incubate for 1-4 hours.

-

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.

Target-Based Screening and Validation

Based on the postulated targets in Table 1, specific assays can be employed.

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3K)

-

Assay Principle: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in solution following a kinase reaction. A decrease in signal indicates kinase activity, while signal preservation indicates inhibition.

-

Reaction Setup: In a 96-well plate, combine the PI3K enzyme, its substrate (e.g., PIP2), and a concentration range of this compound.

-

Kinase Reaction: Add ATP to initiate the reaction and incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Add the Kinase-Glo® reagent to stop the reaction and measure luminescence with a plate reader.

-

Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value. Include a known PI3K inhibitor as a positive control.

Protocol: Tubulin Polymerization Assay

-

Assay Principle: Monitor the polymerization of purified tubulin into microtubules by measuring the change in light scattering or fluorescence of a reporter dye (e.g., DAPI) that binds to polymerized microtubules.

-

Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence buffer in a 96-well plate.

-

Compound Addition: Add varying concentrations of this compound or a known tubulin inhibitor (e.g., colchicine) to the wells.

-

Polymerization and Measurement: Incubate the plate at 37°C to induce polymerization and measure the fluorescence or absorbance at regular intervals using a plate reader.

-

Data Analysis: Plot the change in signal over time. Inhibition of polymerization will result in a reduced signal compared to the vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow for Target Identification

The logical flow from initial screening to target validation is crucial for a structured research plan.

Caption: Workflow for identifying and validating therapeutic targets.

Postulated Signaling Pathway: PI3K/Akt/mTOR Inhibition

Given the prevalence of morpholine-containing PI3K/mTOR inhibitors, this pathway is a high-priority candidate for investigation.

Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion and Future Directions

While this compound is an understudied compound, its constituent chemical motifs suggest a high potential for biological activity. The structural analogies to known inhibitors of key cellular pathways, particularly in oncology and neurodegenerative diseases, provide a strong rationale for its investigation. The experimental workflows outlined in this guide offer a clear and systematic path forward for elucidating its mechanism of action and validating its therapeutic targets. Future research should focus on a comprehensive screening cascade, followed by in-depth biochemical and cellular assays to confirm target engagement and downstream functional effects. These studies will be critical in determining the ultimate therapeutic utility of this promising molecule.

References

- 1. 24255-27-4 | this compound - Moldb [moldb.com]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(3-Nitropyridin-2-yl)morpholine in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-nitropyridin-2-yl)morpholine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details its synthesis, chemical properties, and its role as a key building block, particularly in the context of developing kinase inhibitors. Emphasis is placed on its potential interaction with the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth and proliferation often dysregulated in cancer. This guide includes detailed experimental protocols, data summaries, and visualizations to support researchers in their exploration of this versatile molecule.

Introduction

This compound is a substituted nitropyridine that has emerged as a valuable scaffold in the synthesis of biologically active molecules. The unique arrangement of the electron-withdrawing nitro group on the pyridine ring, combined with the presence of the morpholine moiety, imparts specific chemical and physical properties that make it an attractive starting point for the development of targeted therapeutics. The morpholine ring, in particular, is a well-established pharmacophore known to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Its incorporation is a common strategy in the design of inhibitors for a variety of enzymes, most notably kinases involved in cell signaling pathways.

Physicochemical and Spectroscopic Data

While detailed experimental spectra for this compound are not widely published in peer-reviewed literature, its fundamental properties have been established. Commercial suppliers often provide quality control data, and analogous compounds have been extensively characterized.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 24255-27-4 | ChemScene |

| Molecular Formula | C₉H₁₁N₃O₃ | PubChem[1] |

| Molecular Weight | 209.20 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Physical Form | Solid | ChemScene |

Table 2: Representative Spectroscopic Data for Morpholine-Containing Heterocycles

| Data Type | Characteristic Peaks/Regions | Notes |

| ¹H NMR | δ ~3.7-3.9 ppm (m, 4H, -CH₂-O-), δ ~3.4-3.6 ppm (m, 4H, -CH₂-N-) | Chemical shifts can vary based on substitution and solvent. Protons closer to the oxygen are typically downfield. |

| ¹³C NMR | δ ~66-67 ppm (-CH₂-O-), δ ~44-45 ppm (-CH₂-N-) | The carbon atoms attached to the heteroatoms are the most deshielded in the morpholine ring. |

| FT-IR (cm⁻¹) | ~2850-2960 (C-H stretch), ~1580 (NO₂ asym stretch), ~1340 (NO₂ sym stretch), ~1115 (C-O-C stretch) | The presence of the nitro group and the ether linkage are key diagnostic features. |

| Mass Spec (ESI-MS) | m/z [M+H]⁺ ≈ 210.08 | Calculated for C₉H₁₂N₃O₃⁺. |

Note: The spectral data presented are typical for morpholine-substituted aromatic systems and are provided for illustrative purposes. Actual experimental values for the title compound may vary.

Synthesis and Reactivity

The primary route for the synthesis of this compound is through a nucleophilic aromatic substitution (SₙAr) reaction. This common and efficient method in heterocyclic chemistry involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile.

Synthetic Pathway

The synthesis involves the reaction of 2-chloro-3-nitropyridine with morpholine. The electron-withdrawing effect of the nitro group at the 3-position and the nitrogen atom in the pyridine ring activates the 2-position for nucleophilic attack.

References

Methodological & Application

Application Notes and Protocols for 4-(3-Nitropyridin-2-yl)morpholine in Drug Design and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Nitropyridin-2-yl)morpholine is a heterocyclic compound featuring a morpholine ring attached to a nitropyridine scaffold. While this specific molecule is not extensively documented as a drug candidate, its constituent moieties, the morpholine ring and the pyridine nucleus, are recognized as "privileged structures" in medicinal chemistry due to their frequent occurrence in a wide array of bioactive compounds and approved drugs.[1][2][3][4][5][6][7][8] The morpholine ring, in particular, is a key component in numerous inhibitors of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[9][10][11][12][13]

These application notes provide a comprehensive overview of the potential of this compound as a foundational scaffold for the design and discovery of novel therapeutic agents, with a particular focus on the development of PI3K/AKT/mTOR pathway inhibitors. Detailed experimental protocols for the synthesis of derivatives and their biological evaluation are also presented.

Application Notes

Rationale for Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling pathways in human cancers, playing a crucial role in tumor progression and resistance to therapy.[10][11][12] Inhibition of key kinases in this pathway, such as PI3K and mTOR, is a validated therapeutic strategy. Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of the pathway, potentially leading to improved efficacy and overcoming resistance mechanisms.[10]

References

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 13. ascopubs.org [ascopubs.org]

Application Notes and Protocols: 4-(3-Nitropyridin-2-yl)morpholine as a Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Nitropyridin-2-yl)morpholine is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its chemical structure, featuring a pyridine ring activated by an electron-withdrawing nitro group and bearing a morpholine substituent, makes it a versatile intermediate for the synthesis of a variety of complex molecules, particularly kinase inhibitors. The morpholine moiety is a common feature in many approved drugs, often contributing to improved pharmacokinetic properties such as aqueous solubility and metabolic stability. The nitro group can be readily transformed into an amino group, providing a key handle for further molecular elaboration. These attributes make this compound a strategic starting material for the development of novel therapeutics.

Synthetic Utility and Key Transformations

The primary utility of this compound lies in its capacity to undergo two key transformations:

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (NH2) group. This transformation is fundamental as it introduces a nucleophilic center that can be readily functionalized, for instance, through acylation, alkylation, or participation in coupling reactions to build more complex molecular architectures.

-

Precursor to 2-Amino-3-morpholinopyridine: The reduction of this compound yields 2-morpholinopyridin-3-amine, a key scaffold for the synthesis of various kinase inhibitors, including those targeting phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The resulting 1,2-diamine-like functionality on the pyridine ring is primed for the construction of fused heterocyclic systems, such as pyridopyrimidines.

These transformations allow for the strategic incorporation of the morpholinopyridine core into drug candidates, leveraging the favorable properties of the morpholine ring in drug design.

Application in Kinase Inhibitor Synthesis

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Consequently, inhibitors of PI3K and mTOR are highly sought-after anticancer agents. The morpholine moiety is a well-established pharmacophore in numerous PI3K and mTOR inhibitors, where it often forms crucial hydrogen bond interactions within the kinase hinge region.

This compound serves as a key starting material for the synthesis of substituted pyridopyrimidine and thienopyrimidine cores found in potent and selective PI3K/mTOR inhibitors. The general synthetic strategy involves the initial reduction of the nitro group, followed by condensation with a suitable reagent to construct the fused pyrimidine ring. Subsequent functionalization of this core structure allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following are detailed protocols for the key transformations of this compound.

Protocol 1: Reduction of the Nitro Group to Synthesize 2-Morpholinopyridin-3-amine

This protocol describes the reduction of the nitro group of this compound to yield 2-morpholinopyridin-3-amine.

Materials:

-

This compound

-

Ethanol (EtOH)

-

Water (H₂O)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Celite®

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (5.0 eq).

-